Fosgonimeton sodium, also known as ATH-1017, is a small molecule prodrug developed primarily for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. It acts as a positive modulator of hepatocyte growth factor and mesenchymal-epithelial transition factor signaling pathways, which are crucial for neuronal survival and synaptic plasticity. The compound has been shown to enhance cognitive function in preclinical models and is currently under investigation in clinical trials.
Fosgonimeton sodium was developed by Athira Pharma, Inc. It is derived from a small molecule identified through screening for compounds that positively modulate hepatocyte growth factor and mesenchymal-epithelial transition factor signaling pathways. The active metabolite of fosgonimeton, known as fosgonimeton-active metabolite, has demonstrated neuroprotective properties in various studies .
Fosgonimeton sodium falls under the category of small molecule drugs, specifically designed to stimulate the hepatocyte growth factor signaling pathway. Its classification includes:
The synthesis of fosgonimeton sodium involves several steps to ensure the formation of the prodrug that can be effectively converted into its active form in the body. While specific proprietary methods used by Athira Pharma are not publicly disclosed, general synthetic approaches for similar compounds typically include:
The molecular formula of fosgonimeton sodium is . Its structure includes functional groups that facilitate its interaction with biological targets involved in neuronal signaling.
Fosgonimeton sodium undergoes metabolic conversion in vivo to yield its active form, which interacts with hepatocyte growth factor and mesenchymal-epithelial transition factor receptors. This interaction triggers downstream signaling pathways that promote neuronal survival and synaptic plasticity.
The primary reaction involves the hydrolysis of the prodrug into its active metabolite upon administration. This metabolic pathway is critical for its therapeutic action against cognitive deficits associated with neurodegenerative diseases .
Fosgonimeton sodium enhances synaptic plasticity and promotes neuronal survival by activating the hepatocyte growth factor signaling pathway. This mechanism involves:
Clinical studies have suggested improvements in cognitive performance metrics among participants treated with fosgonimeton sodium, particularly in those not concurrently using acetylcholinesterase inhibitors .
Relevant data from studies indicate that proper formulation can enhance bioavailability and therapeutic efficacy .
Fosgonimeton sodium is primarily being investigated for its potential applications in treating neurodegenerative diseases, particularly:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3